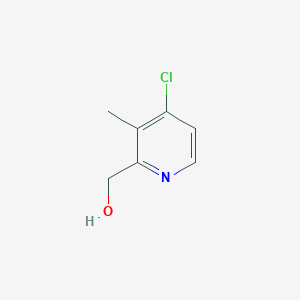
4-(Isothiocyanatomethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isothiocyanatomethyl)pyridine, also known as ITCMP, is a chemical compound that has been increasingly studied in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been found to exhibit several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(Isothiocyanatomethyl)pyridine is not well understood. However, it is believed that 4-(Isothiocyanatomethyl)pyridine reacts with thiol groups on proteins and other biomolecules, leading to the modification of their function. This modification can result in changes in the activity of enzymes, receptors, and other cellular processes.
Biochemische Und Physiologische Effekte
4-(Isothiocyanatomethyl)pyridine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has antifungal and antibacterial properties. 4-(Isothiocyanatomethyl)pyridine has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Isothiocyanatomethyl)pyridine in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, one of the limitations of using 4-(Isothiocyanatomethyl)pyridine is that its mechanism of action is not well understood, which makes it difficult to predict its effects in different experimental systems.
Zukünftige Richtungen
There are several future directions for research on 4-(Isothiocyanatomethyl)pyridine. One area of interest is the development of new synthetic routes to 4-(Isothiocyanatomethyl)pyridine and its derivatives. Another area of interest is the study of 4-(Isothiocyanatomethyl)pyridine's mechanism of action and its effects on different biomolecules. Additionally, the potential applications of 4-(Isothiocyanatomethyl)pyridine in drug discovery and development are also worth exploring.
Conclusion:
In conclusion, 4-(Isothiocyanatomethyl)pyridine is a chemical compound that has several potential applications in scientific research. Its unique properties make it a valuable building block for the synthesis of bioactive molecules and a useful tool for studying protein-ligand interactions. While its mechanism of action is not well understood, its biochemical and physiological effects make it a promising candidate for further research.
Synthesemethoden
The synthesis of 4-(Isothiocyanatomethyl)pyridine involves the reaction of 4-bromomethylpyridine with potassium thiocyanate in the presence of copper(I) iodide as a catalyst. This reaction yields 4-(Isothiocyanatomethyl)pyridine as a white solid with a yield of around 80%. The purity of the compound can be further improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
4-(Isothiocyanatomethyl)pyridine has been found to have several potential applications in scientific research. One of the primary applications of 4-(Isothiocyanatomethyl)pyridine is in the synthesis of various bioactive molecules. It can be used as a building block to synthesize compounds that have anticancer, antifungal, and antibacterial properties. 4-(Isothiocyanatomethyl)pyridine has also been used as a fluorescent probe to study protein-ligand interactions.
Eigenschaften
CAS-Nummer |
106244-99-9 |
|---|---|
Produktname |
4-(Isothiocyanatomethyl)pyridine |
Molekularformel |
C7H6N2S |
Molekulargewicht |
150.2 g/mol |
IUPAC-Name |
4-(isothiocyanatomethyl)pyridine |
InChI |
InChI=1S/C7H6N2S/c10-6-9-5-7-1-3-8-4-2-7/h1-4H,5H2 |
InChI-Schlüssel |
QWJIEZNWDMSUEN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CN=C=S |
Kanonische SMILES |
C1=CN=CC=C1CN=C=S |
Synonyme |
Pyridine, 4-(isothiocyanatomethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



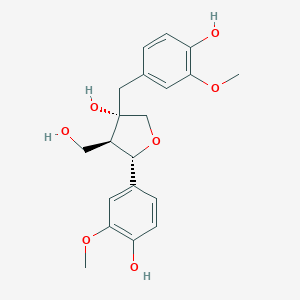
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
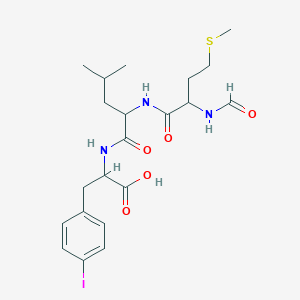
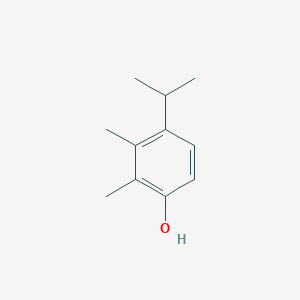
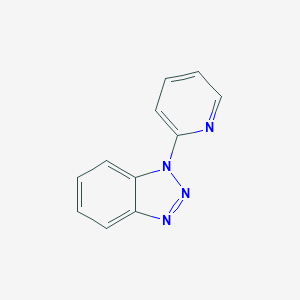
![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)
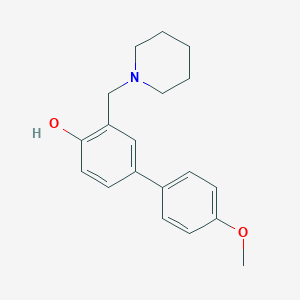
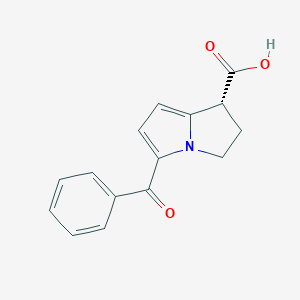
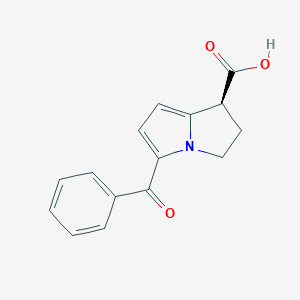

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)
